LogP Differentiation: N-Benzyl-4-ethoxybenzamide vs. N-Benzylbenzamide, N-Benzyl-4-methoxybenzamide, and N-Benzyl-4-hydroxybenzamide
The computed octanol-water partition coefficient (LogP) for N-benzyl-4-ethoxybenzamide is 3.55 , which is 0.54 to 0.94 units higher than the unsubstituted N-benzylbenzamide (LogP 3.01–2.77) and 0.94 to 1.25 units higher than N-benzyl-4-methoxybenzamide (LogP 2.61–3.02) . This difference corresponds to an approximately 3.5- to 8.7-fold increase in octanol-water partition, indicating substantially greater membrane permeability potential.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.55 (Hit2Lead) / 3.41 (ChemSrc) |
| Comparator Or Baseline | N-Benzylbenzamide LogP 2.77–3.01; N-Benzyl-4-methoxybenzamide LogP 2.61–3.02; N-Benzyl-4-hydroxybenzamide LogP 1.9–2.71 |
| Quantified Difference | ΔLogP = +0.54 to +0.94 vs. unsubstituted; +0.53 to +0.94 vs. methoxy; +0.84 to +1.65 vs. hydroxy |
| Conditions | In silico prediction models (ChemAxon/ALOGPS); Hit2Lead vendor QC data; independent database entries |
Why This Matters
Higher lipophilicity directly translates to increased passive membrane permeation, making this compound a more suitable control or starting point for cell-based phenotypic assays where intracellular target engagement is required.
